molecular formula C8H4BrClFNS B15297974 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole

5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole

Cat. No.: B15297974
M. Wt: 280.54 g/mol
InChI Key: MXZDIVAWEAAHMV-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole (C₇H₃BrClFNS₂) is a halogenated benzothiazole derivative characterized by a bromine atom at position 5, a chloromethyl group at position 2, and a fluorine atom at position 4. The benzothiazole core, a sulfur- and nitrogen-containing heterocycle, imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The chloromethyl group enhances reactivity, particularly in nucleophilic substitution reactions, enabling functionalization for drug discovery or polymer applications .

Properties

Molecular Formula

C8H4BrClFNS

Molecular Weight

280.54 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C8H4BrClFNS/c9-4-1-6-7(2-5(4)11)13-8(3-10)12-6/h1-2H,3H2

InChI Key

MXZDIVAWEAAHMV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC(=N2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzothiazole compound, followed by chloromethylation and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as:

  • Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Chloromethylation using chloromethyl methyl ether or similar reagents.
  • Fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophiles, enabling alkylation or functional group interconversion.

Reaction with Amines

  • Example : Reaction with primary/secondary amines yields 2-(alkyl/arylaminomethyl) derivatives.

    • Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) with a base (K₂CO₃ or Et₃N) at 60–80°C .

    • Mechanism : SN2 displacement of chloride by amine nucleophiles .

Thiol Substitution

  • Example : Reaction with thiols (e.g., benzothiazole-2-thiol) produces sulfides.

    • Conditions : Catalyzed by K₂CO₃ in ethanol under reflux .

Cross-Coupling Reactions

The bromine atom at position 5 participates in transition-metal-catalyzed couplings, enabling aryl/heteroaryl introductions.

Suzuki-Miyaura Coupling

  • Example : Reaction with arylboronic acids forms 5-aryl derivatives.

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

    • Conditions : Dioxane/water, 80–100°C, 12–24 hours .

Buchwald-Hartwig Amination

  • Example : Coupling with amines introduces amino groups at position 5.

    • Catalyst : Pd₂(dba)₃/Xantphos .

    • Yield : 70–85% for primary amines .

Cyclization and Annulation Reactions

The chloromethyl group facilitates cyclization to form fused heterocycles.

Intramolecular Cyclization

  • Example : Reaction with thioureas forms imidazothiazole derivatives.

    • Conditions : CuBr catalyst, t-BuOK base, DMF solvent .

Vilsmeier-Haack Reaction

  • Example : Formylation at the chloromethyl position generates aldehydes for subsequent cyclocondensation .

Functionalization via Halogen Exchange

The fluorine atom at position 6 can undergo selective substitution under harsh conditions.

Nucleophilic Aromatic Substitution

  • Example : Fluorine replacement by methoxy groups using NaOMe.

    • Conditions : High temperature (150°C), DMSO solvent .

Oxidation and Reduction

  • Oxidation : The chloromethyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring, but this is rare due to stability concerns .

Comparative Reactivity of Halogen Substituents

PositionHalogenReactivity TypeKey Reactions
5BrCross-couplingSuzuki, Buchwald-Hartwig
2ClNucleophilic substitutionAmine/thiol alkylation
6FLow reactivity (SNAr only)Methoxy substitution (harsh)

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets The presence of halogens can enhance its binding affinity to certain enzymes or receptors The compound may inhibit or activate biological pathways, leading to its observed effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues within the Benzothiazole Family

a) 5-Bromo-2-chloro-6-fluoro-1,3-benzothiazole
  • Structure : Differs by a chloro group (instead of chloromethyl) at position 2.
  • Properties : The absence of the methylene spacer reduces steric bulk and reactivity. Molecular weight (264.14 g/mol) is lower than the chloromethyl analogue (296.12 g/mol) .
  • Applications : Less prone to hydrolysis, making it more stable in aqueous environments. Used as a building block in agrochemicals .
b) 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzothiazole-2-thione
  • Structure : Features a thione group at position 2 and a saturated dihydro ring.
  • Properties : The thione group increases electron density, altering UV absorption and coordination chemistry. Used in metal-sensing applications .

Benzoxazole Derivatives

a) 5-Bromo-2-methyl-1,3-benzoxazole
  • Structure : Replaces sulfur with oxygen in the heterocycle and has a methyl group at position 2.
  • Properties : Reduced polarity compared to benzothiazoles due to oxygen’s lower electronegativity. Shows weaker π-π stacking interactions, impacting crystallinity in materials .
  • Applications : Utilized in OLEDs for its fluorescence properties .
b) 5-Bromo-2-chlorobenzo[d]oxazole
  • Structure : Chloro substituent at position 2 and bromine at position 3.
  • Properties : Similar halogenation pattern but lower thermal stability than benzothiazoles. Reactivity in cross-coupling reactions is moderate .

Benzothiadiazole Derivatives

5-Chloro-6-fluoro-2,1,3-benzothiadiazole
  • Structure : Contains two nitrogen atoms in the heterocycle (thiadiazole core).
  • Properties : Enhanced electron-withdrawing capacity due to the thiadiazole ring, making it a stronger acceptor in charge-transfer complexes. Applications include photovoltaic materials .

Benzimidazole Derivatives

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
  • Structure : Benzimidazole core with bromothiophene substituents.
  • Properties : Exhibits broad-spectrum antimicrobial activity, a trait less common in benzothiazoles. The extended conjugation enhances bioavailability .

Key Comparative Data

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole Benzothiazole 5-Br, 2-CH₂Cl, 6-F 296.12 Drug intermediates
5-Bromo-2-chloro-6-fluoro-1,3-benzothiazole Benzothiazole 5-Br, 2-Cl, 6-F 264.14 Agrochemicals
5-Bromo-2-methyl-1,3-benzoxazole Benzoxazole 5-Br, 2-CH₃ 200.03 OLED materials
5-Chloro-6-fluoro-2,1,3-benzothiadiazole Benzothiadiazole 5-Cl, 6-F 188.62 Photovoltaics

Reactivity and Functionalization

  • Chloromethyl Group : The chloromethyl substituent in 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole enables facile alkylation reactions, a feature absent in chloro-substituted analogues. This reactivity is exploited in attaching targeting moieties in drug design .
  • Halogen Reactivity : Bromine at position 5 participates in Suzuki-Miyaura cross-coupling, similar to benzoxazole derivatives, but with slower kinetics due to sulfur’s electron-withdrawing effect .

Biological Activity

5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole is a derivative of benzothiazole, a compound known for its diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly due to their antitumor, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole, summarizing key research findings, case studies, and data tables that illustrate its pharmacological potential.

Antitumor Activity

Benzothiazole derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures showed GI50 values ranging from 0.4 to 0.57 µM against MCF-7 breast cancer cells .

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCell LineGI50 (µM)
5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazoleMCF-7TBD
3-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57
4-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-70.40

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported MIC values for certain benzothiazoles against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazoleS. aureusTBD
Benzothiazole derivative AE. coli50
Benzothiazole derivative BS. aureus25

Anti-inflammatory Properties

Benzothiazoles are also recognized for their anti-inflammatory effects. Research has shown that certain derivatives inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The specific anti-inflammatory activity of 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole remains to be fully characterized but is expected to be significant based on structural similarities with other active compounds.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that the specific substitutions in 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole may contribute to its potential as a therapeutic agent against cancer .

Another study investigated the mechanism by which benzothiazoles exert their antimicrobial effects. It was found that these compounds inhibit key bacterial enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial replication . Understanding these mechanisms can guide the development of new therapeutic strategies utilizing compounds like 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sequential halogenation and functionalization of the benzothiazole core. A common approach includes:

Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or Selectfluor under anhydrous conditions .

Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation or reaction with chloromethylating agents (e.g., ClCH₂OCH₃ in the presence of Lewis acids like AlCl₃) .
Optimization Tips :

  • Control reaction temperature (e.g., 0–5°C for fluorination to minimize side reactions).
  • Use catalysts like FeCl₃ for regioselective bromination.
  • Purify intermediates via column chromatography to improve final yield .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Chloromethyl (–CH₂Cl) protons appear as a singlet at δ 4.5–5.0 ppm.
    • Fluorine coupling splits aromatic protons into doublets (³J = 8–10 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy : Stretching vibrations for C–Br (~550 cm⁻¹) and C–F (~1200 cm⁻¹) .

Advanced Question: How do substituent positions (Br, Cl, F) influence the electronic properties of the benzothiazole core in cross-coupling reactions?

Answer:
The substituents modulate reactivity through:

  • Electron-Withdrawing Effects : Bromine (para to thiazole sulfur) and fluorine (meta) lower electron density, enhancing electrophilic substitution at the chloromethyl site.
  • Steric Hindrance : Chloromethyl at position 2 may sterically hinder coupling reactions (e.g., Suzuki-Miyaura), requiring bulky palladium ligands (e.g., XPhos) .
  • Hammett Parameters : Fluorine (σₚ = +0.06) and bromine (σₚ = +0.23) increase electrophilicity, favoring nucleophilic aromatic substitution .

Advanced Question: How can researchers resolve contradictions in reported biological activities of halogenated benzothiazoles?

Answer:
Strategies include:

Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control purity via HPLC (>95%).

Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., replacing Br with Cl) to isolate substituent effects .

Computational Modeling : Density Functional Theory (DFT) predicts electron distribution and binding affinity to biological targets (e.g., kinase enzymes) .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation from chloromethyl groups.
  • Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze reactive groups .

Advanced Question: What strategies enhance the stability of 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole in aqueous solutions for pharmacological studies?

Answer:

  • pH Control : Maintain solutions at pH 6–7 to avoid hydrolysis of the chloromethyl group.
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to improve solubility and reduce aggregation.
  • Lyophilization : Freeze-dry the compound for long-term storage and reconstitute before use .

Basic Question: What are common derivatives of this compound used in medicinal chemistry research?

Answer:

  • Schiff Bases : Synthesized via condensation with aldehydes/ketones for antimicrobial activity screening .
  • Suzuki Coupling Products : Aryl/heteroaryl groups at position 2 enhance anticancer properties (e.g., against SW620 colon cancer cells) .
  • Sulfone Derivatives : Oxidation of the thiazole sulfur for probing enzyme inhibition (e.g., urease) .

Advanced Question: How can researchers validate the purity of intermediates during multistep synthesis?

Answer:

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf ~0.5 for the target compound) .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate purity (e.g., 201–203°C for 6-bromo-2-aminobenzothiazole derivatives) .
  • Elemental Analysis : Confirm Br/F/Cl content within ±0.3% theoretical values .

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